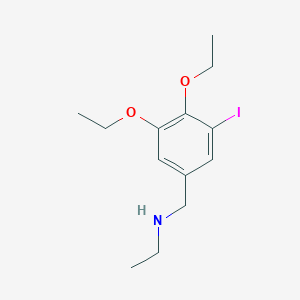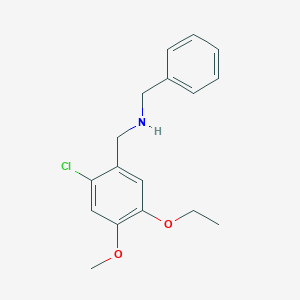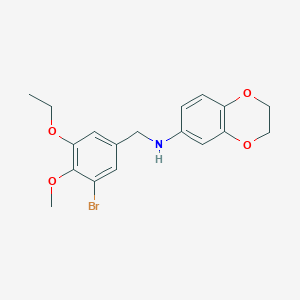![molecular formula C19H20BrN3O3 B283429 5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as AEB071 and is a selective inhibitor of protein kinase C (PKC) that modulates the immune system.
Wirkmechanismus
AEB071 is a selective inhibitor of PKC that modulates the immune system. PKC is an enzyme that plays a critical role in the activation of T cells. AEB071 inhibits the activation of T cells by blocking the translocation of PKC from the cytoplasm to the cell membrane. This prevents the activation of downstream signaling pathways, leading to the inhibition of T cell activation.
Biochemical and Physiological Effects:
AEB071 has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of T cells and induce apoptosis. AEB071 has also been found to inhibit the production of cytokines, which play a critical role in the immune response. The compound has been shown to have anti-inflammatory effects and has been found to be effective in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
AEB071 has several advantages and limitations for lab experiments. The compound has been extensively studied and has shown promising results in various scientific fields. AEB071 is a selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various biological processes. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of AEB071. The compound has shown promising results in the treatment of multiple sclerosis, autoimmune disorders, and cancer. Future studies could focus on the development of new drugs based on AEB071 that are more effective in the treatment of these diseases. Additionally, future studies could focus on the role of PKC in other biological processes and the development of new inhibitors that target PKC.
Synthesemethoden
The synthesis of AEB071 involves a series of chemical reactions that lead to the formation of the final compound. The first step involves the reaction of 3-bromoanisole with allyl bromide in the presence of potassium carbonate to form 4-allyloxy-3-bromoanisole. The second step involves the reaction of 4-allyloxy-3-bromoanisole with ethyl 2-aminoacetate in the presence of sodium ethoxide to form 5-ethoxy-4-{[4-(allyloxy)-3-bromo-5-ethoxyphenyl]amino}-2-nitrobenzoate. The final step involves the reduction of the nitro group to form 5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one.
Wissenschaftliche Forschungsanwendungen
AEB071 has been extensively studied in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown promising results in the treatment of multiple sclerosis, autoimmune disorders, and cancer. AEB071 has been found to inhibit the activation of T cells, which play a critical role in the immune response. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Molekularformel |
C19H20BrN3O3 |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C19H20BrN3O3/c1-3-7-26-18-14(20)8-12(9-17(18)25-4-2)11-21-13-5-6-15-16(10-13)23-19(24)22-15/h3,5-6,8-10,21H,1,4,7,11H2,2H3,(H2,22,23,24) |
InChI-Schlüssel |
IHDCDGNHZVMEOU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OCC=C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)

![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)


